molecular formula C11H16ClN3S B1480672 2-((Cyclopropylmethyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride CAS No. 2097979-06-9

2-((Cyclopropylmethyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride

Cat. No. B1480672
CAS RN: 2097979-06-9
M. Wt: 257.78 g/mol
InChI Key: PEEBJRFBDKQACC-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines often involves [3+3], [4+2], [5+1] cyclization processes or domino reactions . The introduction of a thiol group may be considered to be less known direction of chemical modification. It provides additional opportunities for further functionalization and ability to influence the oxidative processes in the organism .


Molecular Structure Analysis

The molecular structure of pyrimidines is characterized by a six-membered ring with two nitrogen atoms. In the case of thioxopyrimidines and their condensed analogs, an exocyclic sulfur atom is present at position 2 of the pyrimidine ring .


Chemical Reactions Analysis

The chemical reactions involving pyrimidines often involve Knoevenagel condensation, Michael addition, and intramolecular cyclocondensation .

Scientific Research Applications

Antioxidant Properties

2-Thio-containing pyrimidines: , such as the compound , have been studied for their antioxidant properties. These compounds can help protect cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cancer . The presence of the thio group at the 2-position of the pyrimidine ring can influence oxidative processes in the organism, offering a potential pathway for therapeutic intervention.

Radioprotective Effects

The same thio group that contributes to antioxidant activity also lends radioprotective qualities to these compounds. They can potentially be used to protect normal tissues during radiation therapy for cancer, minimizing damage to healthy cells while allowing the radiation to target malignant cells .

Analgesic and Anti-inflammatory Applications

Pyrimidine derivatives have been recognized for their analgesic and anti-inflammatory effects. They can inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-alpha . This makes them valuable for research into new pain management and anti-inflammatory therapies.

Antihypertensive and Anxiolytic Effects

Research has indicated that certain pyrimidine derivatives exhibit antihypertensive and anxiolytic activities. These effects are beneficial for the development of treatments for hypertension and anxiety disorders, providing a basis for synthesizing new therapeutic agents .

Antimicrobial and Antifungal Activity

The compound’s structural analogs have shown significant antimicrobial and antifungal activities. This includes efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans . These properties are crucial for developing new antibiotics and antifungals.

Anticancer Potential

Pyrimidine derivatives, including those with a thio group, have been explored for their anticancer potential. They can interfere with the proliferation of cancer cells and induce apoptosis, making them candidates for cancer treatment research .

Future Directions

The future directions in the field of pyrimidines research involve the development of new effective methods for their synthesis . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

2-(cyclopropylmethylsulfanyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S.ClH/c1-2-8(1)7-15-11-13-6-9-5-12-4-3-10(9)14-11;/h6,8,12H,1-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEBJRFBDKQACC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CSC2=NC=C3CNCCC3=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((Cyclopropylmethyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride
Reactant of Route 2
2-((Cyclopropylmethyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride
Reactant of Route 3
2-((Cyclopropylmethyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride
Reactant of Route 4
2-((Cyclopropylmethyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride
Reactant of Route 5
2-((Cyclopropylmethyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride
Reactant of Route 6
2-((Cyclopropylmethyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride

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